molecular formula C21H20N4O2S B11224811 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B11224811
M. Wt: 392.5 g/mol
InChI Key: MHKCEVVITBTEDW-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide typically involves multiple steps. One common approach begins with the preparation of the benzofuran ring, followed by the formation of the triazole ring through cyclization reactions. The sulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzofuran and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both benzofuran and triazole rings, along with the sulfanyl group, allows for a wide range of chemical modifications and interactions with biological targets.

This compound’s versatility makes it a valuable subject of study in various scientific fields, from synthetic chemistry to drug development .

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C21H20N4O2S/c1-3-25(16-10-5-4-6-11-16)19(26)14-28-21-23-22-20(24(21)2)18-13-15-9-7-8-12-17(15)27-18/h4-13H,3,14H2,1-2H3

InChI Key

MHKCEVVITBTEDW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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